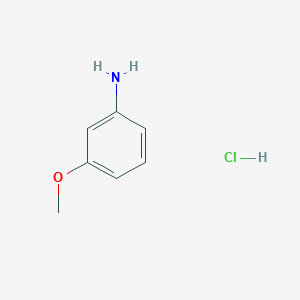

3-Methoxyaniline Hydrochloride

Description

Contextualization within Aromatic Amine Chemistry

3-Methoxyaniline hydrochloride belongs to the class of aromatic amines, which are characterized by an amino group attached to an aromatic ring. The presence of a methoxy (B1213986) group (–OCH₃) at the meta-position relative to the amino group (–NH₂) on the benzene (B151609) ring significantly influences the compound's chemical reactivity and properties. solubilityofthings.com This specific arrangement of functional groups dictates its behavior in chemical reactions, making it a distinct entity within the broader family of anilines. The hydrochloride salt form enhances its stability and solubility in certain solvents, which is advantageous for various laboratory applications.

Below is a table summarizing the key chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₀ClNO |

| Molecular Weight | 159.61 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com |

| IUPAC Name | 3-methoxyaniline;hydrochloride nih.gov |

| InChI Key | FNCKZWCTEPKMQV-UHFFFAOYSA-N nih.govsigmaaldrich.com |

| SMILES | COC1=CC=CC(=C1)N.Cl nih.gov |

| CAS Number | 27191-09-9 nih.gov |

Significance in Contemporary Synthetic and Applied Sciences

The utility of this compound in modern science is primarily as a building block in organic synthesis. cymitquimica.com Its structure allows for a variety of chemical transformations, enabling the construction of more complex molecules. This versatility makes it a crucial intermediate in the synthesis of compounds for medicinal chemistry, materials science, and other research areas.

In medicinal chemistry , aniline (B41778) derivatives are integral to the structure of many biologically active molecules. smolecule.com The specific substitution pattern of this compound can influence how a resulting molecule interacts with biological targets. smolecule.com Research has explored its use in creating compounds with potential therapeutic applications. solubilityofthings.com

In materials science , the incorporation of fluorinated organic molecules can impart unique physical properties, such as altered electrical characteristics. smolecule.com While this compound itself is not fluorinated, it serves as a precursor for synthesizing more complex fluorinated aniline derivatives. vulcanchem.com For instance, it can be a starting point for producing compounds like 2,4-difluoro-3-methoxyaniline, which is used in the development of kinase inhibitors and antimicrobial agents. vulcanchem.com The aromatic system of these derivatives facilitates π-π stacking interactions, which are important in the design of new materials. vulcanchem.com

The following table details some research findings related to the application of this compound and its derivatives:

| Application Area | Research Finding |

| Organic Synthesis | Serves as a versatile precursor for creating complex molecules through reactions like electrophilic aromatic substitution and oxidation/reduction. |

| Medicinal Chemistry | Used as an intermediate in the synthesis of pharmaceutical compounds. solubilityofthings.com Aniline and methoxy groups can influence a molecule's interaction with biological targets. smolecule.com |

| Agrochemicals | Derivatives are used to create herbicides and pesticides with enhanced stability against metabolic degradation due to the presence of fluorine atoms. vulcanchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCKZWCTEPKMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481579 | |

| Record name | 3-Methoxyaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27191-09-9 | |

| Record name | 3-Methoxyaniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Anisidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies of 3 Methoxyaniline Hydrochloride

Established Synthetic Routes and Optimizations

The synthesis of 3-methoxyaniline hydrochloride is a well-established process in organic chemistry, primarily involving the creation of a nitroaromatic precursor followed by its reduction and subsequent salt formation. These methods are valued for their reliability and have been optimized for both laboratory and industrial-scale production.

Nucleophilic Aromatic Substitution Approaches in Preparation of Precursors

The preparation of precursors to 3-methoxyaniline, such as 3-nitroanisole (B147296), often employs nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a good leaving group on an aromatic ring is displaced by a nucleophile. For instance, the synthesis of 3-nitroanisole can be achieved through the methylation of 3-nitrophenol. Reagents like methyl iodide in dimethylformamide (DMF) with sodium hydride (NaH) as a base, or more sustainably, methyl tosylate in aqueous sodium tosylate, can be used for this purpose.

Another common precursor is 4-chloro-3-nitroanisole, which is synthesized by the nitration of 4-chloroanisole. nbinno.com This process requires careful management of reaction conditions to ensure high purity. The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the leaving group, facilitates the SNAr mechanism by stabilizing the intermediate Meisenheimer complex. pressbooks.pub This is a key principle in designing syntheses for these types of precursors.

A one-step method for preparing 3-substituted anisoles from 3-substituted nitrobenzenes involves the nucleophilic aromatic substitution of the nitro group with sodium or potassium methoxide. mdma.ch This reaction is facilitated by a phase-transfer catalyst in a nonpolar aprotic solvent under aerobic conditions at temperatures between 50-65°C. mdma.ch

| Precursor | Starting Material | Reagents | Key Features |

| 3-Nitroanisole | 3-Nitrophenol | Methyl iodide, NaH in DMF or Methyl tosylate in aqueous sodium tosylate | Sustainable options available. |

| 4-Chloro-3-nitroanisole | 4-Chloroanisole | Nitrating agent | Requires careful control of reaction conditions. nbinno.com |

| 3-Substituted Anisoles | 3-Substituted Nitrobenzenes | Sodium or potassium methoxide, phase-transfer catalyst | One-step synthesis. mdma.ch |

Reduction of Nitro Precursors to Amine Derivatives

The reduction of the nitro group in precursors like 3-nitroanisole is a critical step in forming 3-methoxyaniline. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and efficient method. For example, 3-nitroanisole can be reduced to this compound using iron(III) triflate (Fe(OTf)₃) and sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695). Another approach involves using iron powder in a solvent mixture of tetrahydrofuran (B95107) (THF), methanol (B129727), and water, with ammonium (B1175870) chloride to facilitate the reduction. This method is known for its high yield.

Ultrasonic irradiation has also been shown to promote the reduction of aryl nitro compounds. uow.edu.auscispace.com Using iron powder or stannous chloride under ultrasonic conditions can lead to high yields of the corresponding aryl amines in relatively short reaction times. scispace.com For instance, the reduction of 3-nitroanisole using stannous chloride in ethanol under ultrasonic irradiation yields 3-methoxyaniline. uow.edu.au

| Precursor | Reducing System | Yield (%) | Notes |

| 3-Nitroanisole | Fe(OTf)₃, NaBH₄, Ethanol | - | Efficient for nitroarenes with electron-withdrawing groups. |

| 2-bromo-4-(3-methoxyphenoxy)-1-nitrobenzene | Fe powder, NH₄Cl, THF/MeOH/H₂O | ~90 | Mild conditions, high yield. |

| 3-Nitroanisole | SnCl₂·2H₂O, Ethanol, Ultrasonic irradiation | 76 | Promoted by ultrasound. scispace.com |

| 3-Nitroanisole | Fe powder, Ethyl acetate, Ultrasonic irradiation | 89 | Superior to stannous chloride with sensitive functional groups. uow.edu.auscispace.com |

Hydrochloride Salt Formation Techniques for Enhanced Purity and Stability

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 3-methoxyaniline, with hydrochloric acid (HCl). This process serves to improve the compound's stability, crystallinity, and handling properties. The salt formation can be carried out by introducing HCl gas into a solution of the aniline (B41778) in a suitable solvent, such as an ethereal solution or methanol, or by adding aqueous HCl. The resulting hydrochloride salt can then be isolated through filtration or crystallization. The conversion to the hydrochloride salt also enhances the aqueous solubility of the compound due to the ionic nature of the salt. vulcanchem.com

Novel Synthetic Strategies and Process Intensification

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and intensified methods for chemical synthesis. This includes the application of novel energy sources and the reduction or elimination of solvents.

Microwave-Assisted Synthesis Investigations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and sometimes, different product selectivity compared to conventional heating methods. researchgate.net For instance, some aromatic nucleophilic substitution reactions can be significantly accelerated under microwave irradiation at temperatures between 120–160 °C for 10–30 minutes, leading to improved reaction rates and yields. The synthesis of nitroketene N,S-arylaminoacetals has been successfully achieved using microwave irradiation, with optimization of temperature, power, and reaction time leading to high yields. scielo.br This technology holds promise for the rapid and efficient synthesis of precursors for this compound.

Solvent-Free Reaction System Development

The development of solvent-free reaction systems is a key area of green chemistry, aiming to reduce waste and the environmental impact of chemical processes. researchgate.net Solid-state melt reactions, where a mixture of solid reactants is heated to its eutectic temperature, can lead to higher reaction rates and product purity. researchgate.net For the synthesis of aniline derivatives, solvent-free conditions have been reported for some aromatic substitution reactions, although yields may sometimes be lower than in solution-phase reactions. Research into catalyst- and solvent-free reductive amination using reagents like pinacolborane has shown the potential for synthesizing N-alkylated amines, including derivatives of 3-methoxyaniline, at room temperature. Furthermore, the synthesis of tetra-substituted imidazoles using 3-methoxyaniline has been achieved under solvent-free conditions using nanocrystalline γ-alumina as a catalyst. orientjchem.org These approaches highlight the ongoing efforts to develop more sustainable synthetic routes.

Integration of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of anilines and their derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While traditional methods for producing 3-methoxyaniline may involve harsh conditions or toxic reagents, contemporary approaches seek to integrate sustainability at the core of the synthetic design.

One key area of focus is the use of environmentally benign solvents and catalysts. Water, ionic liquids, and deep eutectic solvents (DESs) are emerging as viable alternatives to volatile organic compounds (VOCs). researchgate.net For instance, the synthesis of quinoline (B57606) derivatives from anilines has been successfully demonstrated in water, which is the most effective solvent for certain cyclocondensation reactions. koreascience.kr Enzymatic catalysis, such as the use of horseradish peroxidase (HRP) for the oxidative polymerization of o-methoxyaniline, offers a biomimetic route that operates under mild conditions (pH 4.3) and produces water-soluble products, showcasing a highly green and compatible process. cbijournal.com

Catalyst choice is pivotal in green synthetic design. The development of heterogeneous catalysts, such as copper supported on activated carbon (Cu/AC), provides an efficient, economical, and reusable system for reactions like the Chan-Lam coupling to form N-substituted anilines. acs.org Non-noble metal catalysts, for example those based on cobalt, are also being explored for the synthesis of nitrogen-containing heterocycles from ortho-substituted anilines, thereby avoiding the cost and environmental concerns associated with precious metals like palladium. rsc.org

Furthermore, synthetic strategies are being redesigned to improve atom economy and reduce reaction steps. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are a prime example. The three-component Ugi reaction to produce α-imino amidines from 3-methoxyaniline has been optimized using graphene oxide as a carbocatalyst in a water/acetonitrile (B52724) mixture, streamlining the process and minimizing waste from intermediate purification steps. cnr.it

Mechanistic Elucidation of Key Synthetic Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes, controlling product formation, and improving yields. For this compound, this involves dissecting the factors that control regioselectivity and the precise role of catalysts and reaction conditions.

Regiochemical Control and Influences on Reaction Yield

The substitution pattern on the aniline ring is determined by the directing effects of the existing functional groups—the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. Both are ortho-, para-directing activators for electrophilic aromatic substitution. In 3-methoxyaniline, the positions ortho and para to the amino group (positions 2, 4, and 6) and ortho and para to the methoxy group (positions 2, 4, and 6) are activated. The final regiochemical outcome depends on the interplay of these electronic effects, steric hindrance, and the specific reaction conditions.

For example, in the Friedel-Crafts alkylation of 3,5-dimethoxyaniline, a compound structurally related to 3-methoxyaniline, high regioselectivity for the para-position (C4) is achieved using an aldehyde in the presence of trifluoroacetic acid and triethylsilane. researchgate.net This high selectivity is critical as it prevents the formation of unwanted isomers and simplifies purification, thereby increasing the usable yield. researchgate.net Similarly, the bromination of 3-methoxyaniline with a bromine solution in glacial acetic acid at low temperatures (0-5°C) is designed to control the reaction rate and ensure selective substitution at the activated ortho and para positions.

In some cases, achieving the desired regiochemistry requires protecting the highly reactive amino group. A common route to prepare 3-methoxyaniline involves protecting the amino group of 3-aminophenol, followed by methylation of the hydroxyl group and subsequent deprotection (hydrolysis). guidechem.com This multi-step process, while adding complexity, ensures precise control over the placement of the methoxy group. guidechem.comlibretexts.org

The yield of a reaction is directly influenced by the ability to control these regiochemical outcomes. Undesired side reactions, such as N-alkylation competing with C-alkylation or the formation of multiple isomers, can significantly lower the yield of the target product. researchgate.net

Role of Catalysts and Specific Reaction Conditions

Catalysts and reaction conditions are the primary levers for controlling the rate, selectivity, and efficiency of synthetic transformations. The choice of catalyst can fundamentally alter the reaction pathway. In the synthesis of N-substituted anilines via Chan-Lam coupling, copper(II) catalysts are essential. A proposed mechanism involves the oxidation of an arylated Cu(II) complex to a Cu(III) intermediate, which then undergoes reductive elimination to form the product. acs.org

Lewis acids like aluminum chloride (AlCl₃) are effective catalysts for synthesizing tetrahydroquinolines from anilines and enol ethers in water. koreascience.kr The catalyst activates the reactants, leading to significant rate enhancements compared to the uncatalyzed thermal reaction. koreascience.kr Studies on the synthesis of α-imino amidines from 3-methoxyaniline have shown that reaction conditions, particularly temperature and solvent, are crucial. cnr.it As detailed in the table below, the yield of the desired product is highly dependent on these parameters.

Table 1: Optimization of a Three-Component Reaction Involving 3-Methoxyaniline

Data adapted from a study on the graphene oxide (GO) carbocatalyzed preparation of α-imino amidines. cnr.it

| Catalyst (mg/mmol) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| GO (30) | CH₃CN/H₂O (2:1) | 30 | 94 |

| GO (30) | CH₃CN | 30 | 60 |

| GO (30) | CH₃OH | 30 | 45 |

| GO (30) | CH₃CN/H₂O (2:1) | 20 | 75 |

| GO (30) | CH₃CN/H₂O (2:1) | 40 | 80 (with side products) |

The data clearly indicates that a mixture of acetonitrile and water at 30°C provides the optimal conditions for this specific transformation, yielding 94% of the product. cnr.it Using a single solvent like acetonitrile or methanol significantly reduces the yield. cnr.it Temperature control is also critical; a lower temperature decreases the yield, while a higher temperature leads to the formation of side products. cnr.it

Similarly, the choice of solvent and catalyst dramatically impacts the yield in other reactions. In a CuI-catalyzed reaction to form naphthyridine derivatives, changing the solvent from methanol to DMSO reduced the reaction time from 8 hours to 30 minutes and increased the combined yield of products from 59% to 88%. researchgate.net

Table 2: Effect of Catalyst and Solvent on a Cu-Catalyzed Amination Reaction

Data adapted from a study on the synthesis of substituted naphthyridines. researchgate.net

| Catalyst (mol%) | Solvent | Time (h) | Combined Yield (%) |

|---|---|---|---|

| None | Methanol | 8 | 59 |

| CuI (10) | Methanol | 2 | 65 |

| CuI (10) | Ethanol | 2 | 78 |

| CuI (10) | DMSO | 0.5 | 88 |

These examples underscore the intricate relationship between catalysts, reaction conditions, and the mechanistic pathways that dictate the outcome of the synthesis of this compound and its derivatives. Careful optimization of these parameters, guided by mechanistic insights, is essential for developing advanced, efficient, and sustainable synthetic methodologies.

Chemical Reactivity and Derivatization of 3 Methoxyaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. numberanalytics.com The outcome of these reactions on substituted benzenes is dictated by the electronic properties of the existing substituents. msu.edu

The methoxy (B1213986) (–OCH₃) group and the amino (–NH₂) group (or its protonated form, –NH₃⁺, in the hydrochloride salt) are the key directors of regioselectivity in electrophilic aromatic substitution reactions of 3-methoxyaniline. Both the –OCH₃ and –NH₂ groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. msu.eduyoutube.com

The –OCH₃ group is an activating group, increasing the electron density of the aromatic ring through its resonance effect, making the ring more susceptible to electrophilic attack. msu.eduvulcanchem.com Conversely, in the acidic conditions often used for EAS, the amino group is protonated to form the anilinium ion (–NH₃⁺), which is a deactivating, meta-directing group due to its positive charge. altervista.org

The interplay between the activating ortho, para-directing methoxy group and the deactivating meta-directing anilinium group (or the activating ortho, para-directing amino group in the free base) determines the final substitution pattern. For instance, in reactions where the amino group remains unprotonated, the powerful activating and directing effect of both the amino and methoxy groups will reinforce substitution at positions ortho and para to both groups. However, under strongly acidic conditions, the influence of the deactivating anilinium group becomes more significant, potentially leading to more complex product mixtures or requiring harsher reaction conditions. altervista.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -OCH₃ | Activating (Resonance) | Ortho, Para |

| -NH₂ | Activating (Resonance) | Ortho, Para |

Oxidation and Reduction Pathways

The oxidation and reduction of 3-methoxyaniline hydrochloride and its derivatives open avenues to a variety of other functionalized compounds.

The oxidation of substituted anilines can lead to the formation of quinone derivatives. In the case of 3-methoxyaniline, oxidation can result in the formation of benzoquinone structures. lmaleidykla.lt The specific quinone formed will depend on the oxidant used and the reaction conditions. For example, the electrochemical oxidation of 3-methoxyaniline has been studied, demonstrating its potential to form polymeric films with quinone-like structures. researchgate.netelectrochemsci.org The oxidation process involves the removal of electrons from the aromatic system, leading to the formation of carbonyl groups characteristic of quinones. ucsb.edu

While 3-methoxyaniline itself is an amine, reduction reactions are crucial for its synthesis from corresponding nitro compounds. The reduction of 3-nitroanisole (B147296) is a common method for preparing 3-methoxyaniline. nih.gov This transformation can be achieved using various reducing agents, such as metal catalysts (e.g., palladium, platinum) with hydrogen gas or by using reducing metals in acidic solutions. altervista.orgunacademy.com For industrial preparation, the reduction of a nitro group is a key step in synthesizing derivatives like 3-bromo-4-methoxyaniline. google.com

Table 2: Common Reagents for Oxidation and Reduction Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide smolecule.com | Quinone derivatives |

Formation of Quinone Derivatives through Oxidation

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amino group in 3-methoxyaniline imparts nucleophilic character, allowing it to react with various electrophiles. davuniversity.org

The amino group of 3-methoxyaniline can undergo N-alkylation reactions with alkyl halides to form secondary and tertiary amines. davuniversity.orgchemguide.co.uk This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. unacademy.com The synthesis of N,N-dibenzyl-3-methoxyaniline, for example, is achieved by reacting 3-methoxyaniline with benzyl (B1604629) bromide. vulcanchem.comsmolecule.com The process can be controlled to yield predominantly the secondary or tertiary amine by adjusting the stoichiometry of the reactants. chemguide.co.uk The formation of quaternary ammonium (B1175870) salts is also possible with excess alkyl halide. unacademy.comdavuniversity.org

Recent methodologies have also explored the Lewis acid-catalyzed N-alkylation of aromatic amines with alcohols, providing an alternative route to secondary and tertiary amines. researchgate.net

Table 3: Products from Nucleophilic Substitution on the Amine Group

| Reactant | Product | Amine Class |

|---|---|---|

| 3-Methoxyaniline + 1 equivalent of Alkyl Halide | N-Alkyl-3-methoxyaniline | Secondary |

Transformation to Diazo Groups and Subsequent Derivatizations

The primary arylamine group in 3-methoxyaniline readily undergoes diazotization, a process that converts it into a highly versatile diazonium salt. This reaction is typically carried out in an acidic medium, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) to generate nitrous acid (HNO₂) in situ. lumenlearning.com The resulting 3-methoxybenzenediazonium chloride is a key intermediate that can be used in a variety of subsequent derivatization reactions. lumenlearning.comlibretexts.org

One of the most common applications of arenediazonium salts is in the Sandmeyer reaction, which allows for the introduction of various substituents onto the aromatic ring. lumenlearning.com For instance, treatment of the diazonium salt with copper(I) halides (CuCl or CuBr) or copper(I) cyanide (CuCN) facilitates the substitution of the diazonium group with chloro, bromo, or cyano groups, respectively. lumenlearning.com Similarly, aryl iodides can be synthesized by reacting the diazonium salt with potassium iodide. lumenlearning.com

Another significant reaction of diazonium salts is their use in azo coupling. In these reactions, the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and other anilines, to form brightly colored azo compounds. libretexts.org This reaction is a cornerstone of the dye industry. google.com

Furthermore, the diazonium group can be replaced by a hydrogen atom through reduction, a reaction often accomplished using hypophosphorous acid (H₃PO₂). lumenlearning.com This deamination process is synthetically useful when the directing effects of the amino group are needed for substitution reactions on the aromatic ring, after which the amino group can be removed. lumenlearning.comlibretexts.org

A summary of key diazotization and subsequent reactions is presented below:

| Reaction Type | Reagents | Product Type |

| Diazotization | NaNO₂, HCl, 0-5 °C | 3-Methoxybenzenediazonium chloride |

| Sandmeyer (Halogenation) | CuCl / CuBr | 3-Chloro/Bromo-methoxybenzene |

| Sandmeyer (Cyanation) | CuCN | 3-Methoxybenzonitrile |

| Iodination | KI | 3-Iodo-methoxybenzene |

| Reduction (Deamination) | H₃PO₂ | Methoxybenzene |

| Azo Coupling | Activated Aromatic Ring | Azo compound |

The efficiency of these reactions, with yields often ranging from moderate to excellent, underscores the synthetic importance of diazonium salts derived from 3-methoxyaniline. For example, diazotization followed by reaction with potassium iodide has been reported to yield 2,4,6-Tribromo-3-methoxyiodobenzene from the corresponding tribromo-methoxyaniline with a 68% yield.

Synthesis and Structural Modification of Derivatives

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, often leading to enhanced metabolic stability and increased lipophilicity. researchgate.net Consequently, the synthesis of fluorinated analogues of 3-methoxyaniline is an area of active research.

Synthetic strategies for producing fluorinated 3-methoxyaniline derivatives often involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For instance, 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline has been synthesized via a palladium-catalyzed coupling reaction between a fluorinated aniline (B41778) and a functionalized alcohol. Another approach involves the Ullmann methoxylation reaction, where a starting material like 2-fluoro-4-iodoaniline (B146158) can be used to produce 3-Fluoro-4-methoxyaniline (B107172).

The synthesis of compounds such as 2-(Difluoromethoxy)-3-methoxyaniline hydrochloride typically involves reacting 2-amino-3-methoxyphenol (B1287424) with a difluoromethylating agent in the presence of a base like potassium carbonate. The incorporation of a difluoromethoxy group is known to enhance metabolic stability.

The stability of these fluorinated compounds is a key consideration. Deuterium substitution in the methoxy group, creating analogues like 3-Fluoro-4-(methoxy-D3)aniline, is a strategy employed to increase metabolic stability by slowing down oxidative metabolism. Fluorinated heterocycles have demonstrated enhanced enzyme-inhibiting properties compared to their non-fluorinated counterparts. researchgate.net

| Fluorinated Analogue | Synthetic Precursor Example | Key Reaction Type |

| 3-Fluoro-4-methoxyaniline | 2-Fluoro-4-iodoaniline | Ullmann methoxylation |

| 2-(Difluoromethoxy)-3-methoxyaniline | 2-Amino-3-methoxyphenol | Difluoromethylation |

| 4-Bromo-3-fluoro-2-methoxyaniline | Not specified | Halogenation |

These fluorinated derivatives serve as important building blocks in medicinal chemistry for the development of new therapeutic agents.

Halogenated derivatives of 3-methoxyaniline, beyond fluorination, are valuable intermediates in organic synthesis. The introduction of chlorine, bromine, and iodine atoms onto the aromatic ring provides handles for further functionalization through various cross-coupling reactions.

The synthesis of halogenated 3-methoxyaniline analogues often involves direct electrophilic aromatic substitution. For example, the bromination of 3-methoxyaniline with bromine in a solvent like glacial acetic acid can yield tribrominated products. The amino and methoxy groups direct the incoming electrophiles to the ortho and para positions. Low temperatures are crucial to control the reaction and prevent the formation of side products.

These halogenated derivatives have significant synthetic utility. For example, 4-Bromo-3-fluoro-2-methoxyaniline is a building block for pharmaceuticals, agrochemicals, and materials such as fluorescent probes and dyes. The halogen atoms can be replaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex molecules.

The synthesis of 3-chloro-β-lactams has been achieved through Staudinger reactions involving imines derived from halogenated anilines. mdpi.com These compounds have shown potential as antiproliferative agents. mdpi.com Similarly, new derivatives of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile have been prepared from 8-hydroxyquinolines and α-cyanocinnamonitriles, with some showing anticancer activity. mdpi.com

| Halogenated Derivative | Synthetic Method Example | Synthetic Utility |

| 2,4,6-Tribromo-3-methoxyaniline | Direct bromination of 3-methoxyaniline | Intermediate for further substitution (e.g., diazotization) |

| 4-Bromo-3-fluoro-2-methoxyaniline | Not specified | Building block for pharmaceuticals and materials |

| 3-Chloro-β-lactam analogues | Staudinger reaction | Precursors to biologically active compounds |

The synthesis of phenoxy and benzyloxy substituted analogues of 3-methoxyaniline introduces larger aryl ether moieties, which can influence the steric and electronic properties of the molecule, often impacting biological activity.

The synthesis of these analogues can be achieved through reactions such as the Ullmann condensation or Buchwald-Hartwig amination. For instance, N-alkylation of aniline derivatives with benzyl bromide can be used to introduce a benzyl group. arkat-usa.org The synthesis of 4-((3-(Benzyloxy)phenoxy)methyl)-1-tosyl-1H-1,2,3-triazole has been reported, which involves the reaction of a phenoxy derivative with other reagents. doi.org

Research has shown that the introduction of phenoxy and benzyloxy groups can have a significant impact on the biological activity of the resulting compounds. In a study on β-lactam analogues, 4-phenoxy and 4-benzyloxy substituents resulted in significantly reduced antiproliferative activity compared to smaller substituents. mdpi.com Conversely, in the development of lavendustin analogs as antileishmanial agents, N-benzylation was a key step in the synthesis of active compounds. arkat-usa.org

The synthesis of phenoxyaromatic acid analogues has been explored for their potential as radiotherapy sensitizers. mdpi.com These syntheses often involve amide condensation and O-alkylation steps. mdpi.com

| Substituted Analogue | Synthetic Method Example | Impact on Properties/Activity |

| 4-Phenoxy-β-lactam derivative | Staudinger reaction | Reduced antiproliferative activity mdpi.com |

| 4-Benzyloxy-β-lactam derivative | Staudinger reaction | Reduced antiproliferative activity mdpi.com |

| N-Benzyl-N-(4-(benzyloxy)-3-methoxybenzyl)-4-methoxyaniline | N-alkylation | Component of potential antileishmanial agents arkat-usa.org |

| 4-((3-(Benzyloxy)phenoxy)methyl)-1-tosyl-1H-1,2,3-triazole | Multi-step synthesis | Intermediate for further transformations doi.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial relationships of atoms.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Methoxyaniline Hydrochloride provide a complete map of the molecule's carbon-hydrogen framework. In the hydrochloride salt, the protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺) influences the chemical shifts of the nearby aromatic protons compared to the free base, typically causing a downfield shift due to increased electron-withdrawing effects.

The ¹H NMR spectrum is characterized by distinct signals for the methoxy (B1213986) group protons and the aromatic protons. The methoxy (-OCH₃) protons appear as a sharp singlet, while the protons on the benzene (B151609) ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.

The ¹³C NMR spectrum reveals signals for each unique carbon atom in the molecule. The carbon of the methoxy group appears in the aliphatic region, while the aromatic carbons are found further downfield. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the methoxy and the ammonium substituents. Data from related substituted aniline (B41778) structures can be used to assign these signals with high confidence. aip.org

Below are the anticipated chemical shifts for this compound, typically recorded in a solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | NMR Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| -OC H₃ | ¹³C NMR | ~55-58 | - |

| -OC H₃ | ¹H NMR | ~3.8-4.0 | Singlet (s) |

| Aromatic C-H | ¹H NMR | ~7.0-7.6 | Multiplet (m) |

| Aromatic C-NH₃⁺ | ¹³C NMR | ~135-140 | - |

| Aromatic C-OCH₃ | ¹³C NMR | ~159-162 | - |

| Other Aromatic C | ¹³C NMR | ~110-132 | - |

Fourier-transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.

The presence of the ammonium group (-NH₃⁺) is confirmed by broad absorption bands in the region of 3000-2800 cm⁻¹, corresponding to N-H stretching vibrations. The aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group is observed in the 2950-2850 cm⁻¹ range.

Crucial bands for the ether linkage (Ar-O-CH₃) are found in the 1275-1200 cm⁻¹ (asymmetric C-O stretching) and 1075-1020 cm⁻¹ (symmetric C-O stretching) regions. Aromatic C=C ring stretching vibrations are visible in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (1,3-disubstitution) can be confirmed by analyzing the pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ "fingerprint" region.

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Ammonium (-NH₃⁺) | 3000 - 2800 | Strong, Broad |

| C-H Stretching | Aromatic | 3100 - 3000 | Medium, Sharp |

| C-H Stretching | Methoxy (-OCH₃) | 2950 - 2850 | Medium |

| C=C Stretching | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretching | Aryl Ether | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretching | Aryl Ether | 1075 - 1020 | Strong |

| C-H Out-of-Plane Bending | 1,3-Disubstituted Benzene | 900 - 690 | Strong |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, analysis is typically performed on the free base, 3-Methoxyaniline (C₇H₉NO), which has a monoisotopic mass of approximately 123.068 Da. nist.gov In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z 123. This peak confirms the molecular weight of the base molecule.

The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for this molecule are predictable and aid in its identification. cmu.edu

Loss of a methyl radical (•CH₃): A prominent fragment can result from the cleavage of the methoxy group, leading to an ion at m/z 108.

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose a molecule of CO, yielding a fragment at m/z 80.

Loss of formaldehyde (B43269) (CH₂O): An alternative pathway involves the loss of a neutral formaldehyde molecule from the molecular ion, producing a fragment at m/z 93.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 3-Methoxyaniline

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 123 | [C₇H₉NO]⁺˙ (Molecular Ion) | - |

| 108 | [M - CH₃]⁺ | •CH₃ |

| 93 | [M - CH₂O]⁺˙ | CH₂O |

| 80 | [M - CH₃ - CO]⁺ | •CH₃, CO |

High-Resolution Chromatography Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby ensuring its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful methods for this purpose.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A common approach involves reverse-phase (RP) chromatography. sielc.com

A typical HPLC method would utilize a C18 stationary phase, which is nonpolar. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. To ensure good peak shape for the basic aniline compound, an acidic modifier is added to the mobile phase. sielc.comsielc.com For standard UV detection, phosphoric acid can be used; for mass spectrometry-compatible methods, a volatile acid like formic acid is preferred. sielc.com Isocratic or gradient elution can be employed to achieve optimal separation and resolution from any impurities within a reasonable analysis time.

Interactive Data Table: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | Reverse-Phase C18, 5 µm particle size (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile : Water : Acid (e.g., Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 200 nm or 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering dramatic increases in resolution, speed, and sensitivity. perkinelmer.com This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher system pressures (up to 15,000 psi).

The principles of separation in UPLC are the same as in HPLC, but the performance is vastly superior. An established HPLC method for this compound can be readily transferred to a UPLC system. By using a UPLC column with smaller particles (e.g., 1.7 µm), the analysis time can be reduced significantly, often by a factor of up to nine, without sacrificing resolution. sielc.com This allows for much higher throughput in quality control environments and more efficient method development. The increased sensitivity of UPLC is also advantageous for detecting trace-level impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While specific, published single-crystal X-ray diffraction data for this compound could not be located in a comprehensive search of available literature, the crystallographic data for its isomer, 4-methoxyaniline hydrochloride (also known as p-anisidinium chloride), offers a valuable and illustrative example of the structural insights gained from such an analysis. The study of related compounds, such as metal complexes incorporating 3-methoxyaniline, further underscores the utility of this technique in characterizing the compound's coordination behavior. For instance, X-ray diffraction has been successfully used to determine the structure of complexes like dichloridotetrakis(3-methoxyaniline)nickel(II). clarku.eduresearchgate.net

Detailed Findings on 4-Methoxyaniline Hydrochloride

The crystal structure of 4-methoxyaniline hydrochloride has been determined, revealing important details about its solid-state conformation and intermolecular interactions. At room temperature (298 K), the compound crystallizes in the orthorhombic space group Pbca. iucr.orgiucr.org The structure consists of 4-methoxyanilinium (B12549976) cations and chloride anions. iucr.org The key stabilizing interactions in the crystal lattice are intermolecular N—H···Cl hydrogen bonds, which link the ions into a defined supramolecular architecture. iucr.org

Interestingly, studies have shown that 4-methoxyaniline hydrochloride undergoes a solid-state phase transition upon cooling. iucr.org Between 250 K and 200 K, the crystal system changes from orthorhombic to a twinned monoclinic P2₁/c structure. iucr.org This transition is associated with an ordering of the hydrogen atoms on the ammonium group (–NH₃⁺) and a change in the hydrogen-bonding network. iucr.org At both high and low temperatures, the methoxy group is observed to be nearly coplanar with the aromatic ring. iucr.org

The detailed crystallographic data for 4-methoxyaniline hydrochloride at various temperatures are presented below.

Interactive Data Table: Crystal Data and Structure Refinement for 4-Methoxyaniline Hydrochloride at 298 K

| Parameter | Value |

| Empirical Formula | C₇H₁₀NO⁺·Cl⁻ |

| Formula Weight ( g/mol ) | 159.61 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.905 (2) |

| b (Å) | 8.489 (2) |

| c (Å) | 21.817 (4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1649.3 (6) |

| Z (Formula units/cell) | 8 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| Data sourced from reference iucr.org |

Interactive Data Table: Temperature-Dependent Crystal Data for 4-Methoxyaniline Hydrochloride

| Parameter | 250 K | 100 K |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 8.8778 (5) | 8.3039 (6) |

| b (Å) | 8.4660 (5) | 21.6993 (15) |

| c (Å) | 21.7236 (11) | 8.8495 (6) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90.077 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1632.73 (16) | 1594.58 (19) |

| Data sourced from reference iucr.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are pivotal in elucidating electronic structure and predicting chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. mcbu.edu.tr These calculations provide valuable information on molecular geometry, vibrational frequencies, and electronic characteristics such as atomic charges and dipole moments. mcbu.edu.tr For aniline (B41778) derivatives, DFT has been employed to study electronic properties, molecular electrostatic potential (MEP), and thermodynamic properties. mcbu.edu.tr

In studies of polymers derived from 3-methoxyaniline, DFT calculations have been used to support experimental results, indicating that high charge density is located around the nitrogen and oxygen atoms. For derivatives like N,N-dibenzyl-3-methoxyaniline, DFT calculations show that the highest occupied molecular orbital (HOMO) is localized on the aromatic ring and the nitrogen lone pair, with notable contributions from the methoxy (B1213986) oxygen's p-orbitals. vulcanchem.com This electronic arrangement is crucial for understanding the compound's role in chemical reactions, such as its coordination to catalysts. vulcanchem.com Time-dependent DFT (TD-DFT) can also be used to predict electronic properties and analyze UV-Vis spectra, as demonstrated in studies of related o-methoxyaniline derivatives. rsc.org

Table 1: Electronic Properties Investigated by DFT

| Property | Description | Relevance |

| Molecular Geometry | The three-dimensional arrangement of atoms and bond lengths/angles. | Determines the molecule's shape and steric properties. |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Indicates sites susceptible to electrophilic or nucleophilic attack. mcbu.edu.tr |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule. | Helps in identifying regions of positive and negative charge, predicting sites for intermolecular interactions. mcbu.edu.tr |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. mcbu.edu.tr |

| First Hyperpolarizability (β) | A measure of the non-linear optical (NLO) response of a molecule. | Indicates potential for applications in optoelectronics. mcbu.edu.tr |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. libretexts.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electrical transport properties. researchgate.netirjweb.com

HOMO : The highest energy orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (oxidation potential). wuxiapptec.com

LUMO : The lowest energy orbital that is empty. Its energy level relates to the molecule's ability to accept electrons (reduction potential). wuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Reactivity can be assessed by the energy difference between the LUMO of an electrophile and the HOMO of a nucleophile. wuxiapptec.com For substituted anilines, the energy of the HOMO (E_HOMO) has been successfully used as a descriptor in developing quantitative structure-activity relationships (QSARs) for oxidation reactions. acs.org In the case of methoxy-substituted anilines, the position of the substituent group influences the HOMO and LUMO energies, thereby affecting reactivity. researchgate.net

Density Functional Theory (DFT) Studies on Electronic Properties

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment, such as biological macromolecules or solvents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its biological target.

For instance, derivatives of 3-methoxyaniline have been investigated using this approach. In one study, a 3-methylquinoxaline derivative containing a 3-methoxyaniline moiety was identified through molecular docking as a potential inhibitor of the VEGFR-2 receptor, a target in cancer therapy. researchgate.net The docking analysis revealed that the hydrogen on the nitrogen atom of the 3-methoxyaniline fragment could form a conventional hydrogen bond with a key amino acid residue (GLU883) in the receptor's active site. researchgate.net Similarly, Schiff base derivatives of 3-methoxyaniline have been docked against the mitochondrial UQCRB protein, with one derivative showing a strong binding affinity, suggesting its potential as an inhibitor. univ-guelma.dz These studies highlight how molecular docking can elucidate potential mechanisms of action and guide the design of new therapeutic agents based on the 3-methoxyaniline scaffold. researchgate.netnih.govorientjchem.org

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing for the analysis of conformational changes and stability. plos.org By simulating the motions of atoms and molecules over time, MD can reveal the conformational ensemble of a molecule in solution and its interactions with the surrounding environment. plos.orgunesp.br

While specific MD simulation studies on 3-methoxyaniline hydrochloride are not prevalent in the searched literature, the methodology is widely applied to similar molecules. For example, MD simulations are used to study the conformational behavior of flexible molecules, revealing how different solvents can influence their shape and structure. figshare.com Such simulations can calculate radial distribution functions (RDF) to understand the interactions between specific atoms of the solute and solvent molecules. researchgate.net For a molecule like this compound, MD simulations could be used to explore its conformational flexibility, the stability of different rotamers (orientations around single bonds), and its hydration structure in an aqueous environment.

Molecular Docking Studies for Predicting Biological Target Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. researchgate.net These models are built by finding a statistical relationship between calculated molecular descriptors (physicochemical properties or theoretical parameters) and an observed activity. osti.gov

QSAR studies have been conducted on substituted anilines, including 3-methoxyaniline, to predict properties like oxidation rates and toxicity. acs.orgmuni.cz In one study investigating the oxidation rates of aromatic amines by manganese dioxide, several descriptors were tested, including pKa, HOMO energy (E_HOMO), and one-electron oxidation potentials (E_ox). The correlations improved with the specificity of the descriptor, and a satisfactory QSAR was obtained using E_HOMO calculated with DFT. acs.orgosti.gov Another QSAR study on the toxicity and biodegradability of meta-substituted anilines used descriptors like the logarithm of the octanol-water partition coefficient (log Kow), HOMO and LUMO energies, and molecular volume. muni.cz These models are valuable for predicting the environmental fate and potential biological effects of new or untested aniline derivatives. researchgate.net

Predictive Models for Biological Activity

Predictive modeling in computational chemistry utilizes the structural information of a molecule to forecast its biological effects. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's physicochemical properties with its biological activity. europa.eu For this compound, these models can be employed to predict a range of biological interactions.

Key Predictive Approaches:

Ligand-Based and Structure-Based Drug Design: In silico tools are fundamental in modern drug discovery. jscimedcentral.com By analyzing the structure of this compound, researchers can predict its potential interactions with biological targets like enzymes and receptors. The methoxy group, an electron-donating substituent, can influence the molecule's polarity and, consequently, its binding affinity to target proteins.

Metabolism Prediction: Computational models can forecast the metabolic fate of this compound. For instance, online systems can predict that the molecule may undergo biotransformation by cytochrome P450 enzymes. Predicted metabolic pathways often include aromatic hydroxylation, O-demethylation of the methoxy group, and N-dealkylation.

Toxicity Prediction: Early-stage toxicity prediction is a critical application of in-silico models. jscimedcentral.com By identifying structural alerts—specific molecular substructures associated with toxicity—these models can flag potential adverse effects like genotoxicity or carcinogenicity. europa.eu

Illustrative Research Findings:

While specific predictive studies on this compound are not extensively detailed in the provided results, the principles of predictive modeling are well-established. For example, studies on similar aromatic amines utilize QSAR models to predict their oxidation rates, which is a key factor in their environmental transformation and potential biological activity. acs.org The electronic properties of substituents on the aniline ring are critical descriptors in these models. acs.org

Table 1: Predictive Models for Biological Activity of this compound

| Model Type | Predicted Biological Aspect | Key Molecular Features Considered | Potential Application |

| QSAR | Binding affinity to receptors/enzymes | Methoxy group, aromatic ring, amine group | Drug discovery, identifying potential therapeutic targets |

| Metabolism Prediction | Biotransformation pathways | Methoxy group, amine group | Understanding pharmacokinetics and potential drug-drug interactions |

| Toxicity Prediction | Genotoxicity, carcinogenicity | Structural alerts within the molecule | Early safety assessment in drug development and chemical safety |

In silico Tools for Environmental Fate and Toxicity Prediction

In silico tools are invaluable for assessing the potential environmental impact of chemicals like this compound. These computational methods can predict a substance's persistence, bioaccumulation, and toxicity in various environmental compartments.

Key In Silico Tools and Methodologies:

EPI Suite™ (Estimation Programs Interface): This suite of models is widely used to estimate the physicochemical properties and environmental fate of organic compounds. For this compound, EPI Suite™ can predict properties like water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which are crucial for understanding its environmental distribution. It can also estimate biodegradability.

ECOSAR (Ecological Structure Activity Relationships): This program predicts the aquatic toxicity of chemicals to fish, invertebrates, and algae based on their structural class.

TOPKAT (Toxicity Prediction by Komputer Assisted Technology) and Toxtree: These are knowledge-based systems that predict toxicity endpoints by identifying structural fragments associated with known toxic effects. europa.eu They can be used to assess the potential for effects like skin sensitization or mutagenicity. europa.eu

Density Functional Theory (DFT): This quantum mechanical modeling method can be used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters help predict a compound's reactivity with environmental oxidants.

Predicted Environmental Fate and Toxicity:

Based on its structure, in silico tools would likely predict the following for this compound:

Biodegradation: The presence of the aniline and methoxy groups would be key factors in predicting its biodegradability. Aromatic amines can be subject to oxidation and coupling reactions in the environment. acs.org

Aquatic Toxicity: ECOSAR would classify its potential acute and chronic toxicity to aquatic organisms based on it being an aniline derivative.

Reactivity: DFT calculations would provide insights into its susceptibility to oxidation by common environmental oxidants like manganese dioxide. acs.org

Table 2: In Silico Tools for Environmental Assessment of this compound

| Tool/Method | Predicted Endpoint | Relevance to Environmental Fate |

| EPI Suite™ | Water solubility, vapor pressure, biodegradability | Determines distribution in air, water, and soil, and persistence. |

| ECOSAR | Acute and chronic aquatic toxicity | Assesses potential harm to aquatic ecosystems. |

| TOPKAT/Toxtree | Mutagenicity, skin sensitization | Identifies potential hazards to organisms upon exposure. europa.eu |

| DFT | HOMO/LUMO energies, reactivity | Predicts transformation pathways in the environment. acs.org |

Stereometric Parameter Evaluation

Stereometric parameters describe the three-dimensional arrangement of atoms in a molecule and are crucial for understanding its interaction with other molecules, including biological receptors and environmental surfaces. For this compound, these parameters influence its physicochemical properties and biological activity.

Key Stereometric Parameters and Their Significance:

Surface Properties: The surface characteristics of a molecule, such as its roughness and fractal dimension, can be evaluated using computational methods. mdpi.com These parameters can be important for understanding how the molecule interacts with surfaces, which is relevant for applications like coatings and for its sorption to environmental particles. mdpi.comufam.edu.br

Crystallinity: For the solid state, the percentage of crystallinity can be estimated from experimental data like X-ray diffraction (XRD) and can be correlated with computational models. mdpi.com The degree of crystallinity affects properties like solubility and dissolution rate.

Computational Evaluation:

Molecular Modeling Software: Programs like Gaussian and NWChem can be used to perform geometric optimization and calculate the lowest energy conformation of this compound. acs.org

Fractal Analysis: This mathematical approach can be applied to computational models or experimental images (e.g., from Scanning Electron Microscopy) to quantify the complexity and roughness of a material's surface. mdpi.comufam.edu.br

Table 3: Stereometric Parameters of this compound and Their Importance

| Parameter | Description | Method of Evaluation | Significance |

| Molecular Conformation | The 3D arrangement of atoms. | Geometric optimization (e.g., DFT). acs.org | Influences binding to biological targets and physicochemical properties. |

| Surface Roughness | The degree of irregularity of the molecular surface. | Fractal analysis of computational models or experimental data. mdpi.comufam.edu.br | Affects interactions with surfaces, relevant for material science and environmental sorption. mdpi.comufam.edu.br |

| Crystallinity | The degree of structural order in the solid state. | XRD analysis combined with computational modeling. mdpi.com | Impacts solubility, stability, and handling of the solid compound. |

Applications in Medicinal Chemistry and Biological Research

Biological Activity Profiling and Mechanistic Studies

The core structure of 3-methoxyaniline hydrochloride is a key building block for developing biologically active molecules. Its derivatives have been the subject of extensive research to understand their mechanisms of action, biological targets, and effects on cellular functions.

The biological effects of compounds derived from this compound are intrinsically linked to their chemical structure. The position of the methoxy (B1213986) group influences the molecule's reactivity and its ability to bind to various enzymes and receptors . This interaction with molecular targets is a critical aspect of its mechanism of action. For instance, derivatives of 3-methoxyaniline have been investigated for their potential to inhibit the proliferation of cancer cells by interacting with specific biological targets .

One notable example is the derivative N-(4-Hydroxybenzylidene)-3-methoxyaniline, which has been identified as a potent inhibitor of lignostilbene-α,β-dioxygenase (LSD), an enzyme involved in the oxidative cleavage of lignostilbene tandfonline.com. The study of such interactions helps in identifying the precise biological targets of these compounds, paving the way for the development of targeted therapies. The hydrochloride salt form of these aniline (B41778) derivatives is often used to enhance water solubility, which is a crucial property for biomedical research applications, including drug delivery studies .

Compounds based on the 3-methoxyaniline framework have been shown to modulate various cellular signaling pathways. These pathways are complex networks that control fundamental cellular activities, and their modulation can have significant therapeutic implications. It has been suggested that this compound may influence pathways associated with oxidative stress and inflammation .

Specific research has demonstrated the ability of 3-methoxyaniline derivatives to interfere with key signaling cascades. For example, a compound synthesized using a 3-methoxyaniline scaffold was found to be a potent inhibitor of both Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) cell signaling researchgate.net. This inhibition is significant as these pathways are implicated in various chronic inflammatory conditions researchgate.net. Another study on a different derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline, revealed its neuroprotective effects are mediated through the phosphorylation of the ERK-CREB signaling pathway mdpi.com. The ability of these compounds to interact with and modulate such signaling mechanisms underscores their potential as research tools and therapeutic leads .

The investigation of enzymatic inhibition and receptor binding is fundamental to understanding the pharmacological profile of 3-methoxyaniline derivatives. These studies provide quantitative data on the potency and selectivity of these compounds. The general class of molecules is recognized for its capacity to inhibit specific enzymes that play roles in bacterial metabolism and inflammatory processes .

Detailed kinetic studies have been performed on certain derivatives. For instance, N-(4-hydroxybenzyl)-3-methoxyaniline was found to be a competitive inhibitor of lignostilbene-α,β-dioxygenase (LSD) with a Ki value of 5.04 µM tandfonline.com. An even more potent inhibitor, N-(4-Hydroxybenzylidene)-3-methoxyaniline, displayed an IC50 value of 0.3 µM against the same enzyme tandfonline.com. In the context of receptor binding, 4-methoxyaniline (an isomer) was used in the synthesis of morphinan (B1239233) derivatives that were subsequently evaluated for their binding affinities to opioid receptors, demonstrating the utility of the methoxyaniline scaffold in designing receptor-specific ligands nih.gov.

| Derivative Name | Target Enzyme/Receptor | Activity Type | Potency (IC50 / Ki) |

| N-(4-Hydroxybenzylidene)-3-methoxyaniline | Lignostilbene-α,β-dioxygenase (LSD) | Inhibition | IC50 = 0.3 µM tandfonline.com |

| N-(4-hydroxybenzyl)-3-methoxyaniline | Lignostilbene-α,β-dioxygenase (LSD) | Competitive Inhibition | Ki = 5.04 µM tandfonline.com |

| 3,5-diphenyl-2-aminopyridine scaffold | RIPK2 Kinase | Inhibition | IC50 = 16 ± 5 nM researchgate.net |

Modulation of Cellular Signaling Pathways

Antimicrobial Research Applications

The search for new antimicrobial agents is a global health priority, and compounds derived from this compound are being explored for their potential in this area. Research has focused on their activity against a spectrum of bacterial pathogens and on quantifying their efficacy.

Derivatives of 3-methoxyaniline have demonstrated activity against both Gram-positive and Gram-negative bacteria. While data specifically on this compound is limited, studies on structurally related compounds provide valuable insights. For example, 2-(3-Methoxyphenoxy)aniline hydrochloride has been reported to possess antimicrobial properties against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli .

Furthermore, research into broader classes of related compounds supports these findings. Fluorinated anilines have been shown to exhibit broad-spectrum activity against Gram-positive bacteria vulcanchem.com. Schiff bases, which can be synthesized from methoxyaniline isomers, have also shown significant antibacterial effects against various pathogens, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative) researchgate.netidosr.org. Specifically, Schiff bases and secondary amine hydrochlorides derived from 4-methoxyaniline demonstrated moderate-to-good activity against Gram-positive bacteria such as S. aureus, Micrococcus luteus, and Streptococcus mutans nih.gov. This body of research suggests that the methoxyaniline core is a promising template for the development of new antibacterial agents.

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a bacterium idexx.dkideagenqpulse.com. For derivatives of 3-methoxyaniline, MIC values have been determined against various bacterial strains, providing a quantitative basis for their potential application.

Studies on related compounds have yielded specific MIC data. For 2-(3-Methoxyphenoxy)aniline hydrochloride, MIC values were reported to be in the range of 32 to 128 µg/mL against both Staphylococcus aureus and Escherichia coli . Research on fluorinated anilines indicated MIC values between 10 and 50 µg/mL against Gram-positive bacteria vulcanchem.com. A particularly potent secondary amine hydrochloride derived from 4-methoxyaniline, 4f·HCl, showed encouraging results with MICs ranging from 0.01 to 0.25 mg/mL (equivalent to 10 to 250 µg/mL) against various Gram-positive bacteria nih.gov. These findings highlight the potential of the methoxyaniline scaffold in generating compounds with significant antimicrobial efficacy.

| Compound/Class | Bacterial Strain(s) | MIC Range (µg/mL) |

| 2-(3-Methoxyphenoxy)aniline hydrochloride | Staphylococcus aureus, Escherichia coli | 32 - 128 |

| Fluorinated anilines | Gram-positive bacteria | 10 - 50 vulcanchem.com |

| Amine hydrochloride 4f·HCl (from 4-methoxyaniline) | Gram-positive bacteria | 10 - 250 nih.gov |

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Neuroprotective Research and Neurological Disorder Contexts

The 3-methoxyaniline framework is integral to the design of novel compounds aimed at treating various neurological and neurodegenerative disorders. Research in this area leverages the compound's structure to create derivatives that can interact with specific targets in the central nervous system (CNS).

Derivatives of 3-methoxyaniline have been investigated for their ability to modulate neurotransmitter systems, which are central to the pathophysiology of many CNS disorders. google.com For instance, the serotonin (B10506) (5-HT) receptor family is a key target for treating conditions like depression, anxiety, and schizophrenia. google.com Compounds incorporating the 3-methoxyaniline moiety have been developed as ligands for serotonin receptors, such as 5-HT₆. google.com The psychoactive alkaloid ibogaine, which features a methoxy-substituted indole (B1671886) ring system, demonstrates the ability of such structures to interact with multiple neurotransmitter systems simultaneously, including serotonin and opioid receptors. wikipedia.org Furthermore, related compounds like N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline hydrochloride are employed in research to study the binding affinities and functional effects on various neurotransmitter receptors, aiding in the development of new therapeutic agents.

In the context of neurodegenerative diseases like Alzheimer's disease (AD), which are often associated with excitotoxicity and oxidative stress, derivatives of methoxyaniline have shown significant promise. mdpi.comnih.gov A synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated neuroprotective effects against glutamate-induced excitotoxic cell damage in cultured rat cortical cells. mdpi.comresearchgate.net Unlike the established AD drug memantine, BL-M's mechanism of action involves potent antioxidant activity and the enhancement of the ERK-mediated phosphorylation of the cAMP response element-binding protein (CREB), a pathway crucial for neuronal survival. mdpi.comnih.gov The potential of this structural class is further highlighted in patents that list numerous neuroprotective compounds featuring the 3-methoxyaniline scaffold linked to other moieties, such as carbazole, for the potential treatment of neuronal cell death. google.comgoogle.com

Interactions with Neurotransmitter Systems

Anti-Cancer Research and Potential Therapeutic Avenues

The 3-methoxyaniline scaffold is a key building block in the development of novel anti-cancer agents, particularly those designed to inhibit protein kinases that are critical for tumor growth and survival. mdpi.com

Research has focused on designing derivatives that target specific receptor tyrosine kinases. For example, a series of 3-methylquinoxaline derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGF-2), a key mediator of tumor angiogenesis. nih.gov In this study, the derivative featuring a 3-methoxy substitution exhibited promising cytotoxic activity against liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.gov Similarly, dibenzo[b,h] naphthyridinecarboxamides synthesized from 3-methoxyaniline were developed as inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK1) and showed significant activity against a human lung cancer cell line (A549). sciencecentral.in

Another study focused on 7-aryl-2-anilino-pyrrolopyrimidines as inhibitors of the TAM family of kinases (Mer and Axl), which are implicated in tumor survival and chemoresistance. nih.govresearchgate.net Derivatives incorporating 3-methoxyaniline showed potent inhibition of Mer and Axl kinases. nih.govresearchgate.net

| Compound Series | Specific Derivative/Modification | Target | Cell Line/Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 3-Methylquinoxalin-2(1H)-one | 3-methoxy substitution (11e) | VEGFR-2 | HepG-2 (Liver Cancer) | 9.8 µM | nih.gov |

| 3-Methylquinoxalin-2(1H)-one | 3-methoxy substitution (11e) | VEGFR-2 | MCF-7 (Breast Cancer) | 5.7 µM | nih.gov |

| 7-aryl-2-anilino-pyrrolopyrimidine | 3-methoxyaniline core (Compound 16) | Mer Kinase | Enzymatic Assay | 15 nM | nih.gov |

| 7-aryl-2-anilino-pyrrolopyrimidine | 3-methoxyaniline core (Compound 16) | Axl Kinase | Enzymatic Assay | 104 nM | nih.gov |

| 10-methoxy dibenzo[b,h] naphthyridinecarboxamide | Derived from 3-methoxyaniline | PDK1 | A549 (Lung Cancer) | Significant Activity Reported | sciencecentral.in |

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between the chemical structure of 3-methoxyaniline derivatives and their biological function is critical for designing more potent and selective therapeutic agents.

SAR studies consistently demonstrate that the biological activity of 3-methoxyaniline derivatives can be finely tuned by altering the substituents on the aniline ring. preprints.orgmdpi.com In the development of 3-methylquinoxaline-based VEGFR-2 inhibitors, the position of the methoxy group was found to be critical, with the 3-methoxy derivative showing superior activity compared to the 2-methoxy and 4-methoxy analogues. nih.gov

A detailed SAR study on 7-aryl-2-anilino-pyrrolopyrimidines as Mer/Axl kinase inhibitors revealed how modifications to the 3-methoxyaniline core impact potency. nih.govresearchgate.net The introduction of various substituents at different positions on the aniline ring led to a range of inhibitory concentrations (IC₅₀ values), highlighting the sensitivity of the target interaction to the electronic and steric properties of the substituents. nih.govresearchgate.net For instance, the placement and nature of halogen or alkyl groups on the 3-methoxyaniline ring directly modulated the inhibitory effect on the target kinases. nih.gov

| Compound | Substituents on 3-Methoxyaniline Ring | Mer IC₅₀ (nM) | Axl IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 16 | None (unsubstituted 3-methoxyaniline) | 15 | 104 | nih.gov |

| 17 | 5-fluoro | 10 | 199 | nih.gov |

| 25 | 5-N-methylpiperazine | 2 | 16 | researchgate.net |

Pharmacophore mapping identifies the essential three-dimensional arrangement of molecular features required for a ligand to be recognized by a biological target. slideshare.net This approach is instrumental in designing derivatives of 3-methoxyaniline with optimized activity. For the development of PDK1 inhibitors, a structure-based e-pharmacophore model was generated from the enzyme's active site. sciencecentral.in This model defined the key spatial requirements for binding, and novel carboxamide derivatives of 3-methoxyaniline were then designed to fit this pharmacophore, leading to the identification of active anti-cancer compounds. sciencecentral.in Such models typically define the precise location of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that are necessary for potent biological activity, guiding the rational design of new drug candidates. researchgate.net

Influence of Substituent Effects on Biological Activity

Role as Pharmaceutical Intermediates and Advanced Building Blocks in Drug Synthesis